aluminum;sodium;ethane;hydride
Description
Historical Context of Complex Metal Hydrides Research
The study of metal hydrides has a rich history, beginning with early investigations into their basic synthesis and properties. numberanalytics.com These compounds, which contain a metal bonded to hydrogen, are broadly classified based on their bonding characteristics as ionic, covalent, or interstitial hydrides. numberanalytics.com A pivotal moment in the field was the development of methods for preparing complex metal hydrides, such as the work described in the U.S. patent by Schlesinger and Finholt. google.com
Initially, research focused on their role as powerful reducing agents in organic synthesis, with lithium aluminum hydride (LiAlH₄) becoming a widely used reagent. cia.govacs.org In recent decades, the focus has expanded dramatically, driven by the search for new energy solutions. acs.org A significant breakthrough occurred when Bogdanović and Schwickardi discovered that titanium-catalyzed sodium aluminum hydride (NaAlH₄) could reversibly store hydrogen, sparking intense research into complex hydrides for hydrogen storage applications. nih.govresearchgate.net This "renaissance" in complex metal hydride research continues to explore their potential in energy storage, batteries, and as catalysts. acs.orgresearchgate.net
Evolution of Organoaluminum Hydride Chemistry
The field of organoaluminum chemistry began in 1859 with the discovery of the first organoaluminum compound, (C₂H₅)₃Al₂I₃. wikipedia.orgnumberanalytics.com However, these compounds remained relatively obscure until the 1950s. wikipedia.org The groundbreaking work of Karl Ziegler and his colleagues on the direct synthesis of trialkylaluminum compounds and their subsequent application in the catalytic polymerization of olefins marked a turning point, earning Ziegler a Nobel Prize. wikipedia.org
This discovery spurred the industrial production of simple aluminum alkyls like triethylaluminium. The process often begins with the reaction of ethyl chloride with aluminum powder to produce ethylaluminium sesquichloride ((C₂H₅)₃Al₂Cl₃). wikipedia.orgwikipedia.org This intermediate is then reduced with sodium to yield the desired triorganoaluminum compound. wikipedia.orgwikipedia.org
The synthesis of organoaluminum hydrides, such as diisobutylaluminium hydride (DIBAL-H), further broadened the scope of their applications. wikipedia.orgnumberanalytics.com These compounds are not only crucial reagents in organic synthesis but have also emerged as effective catalysts for a variety of chemical transformations, including the hydroboration of carbon dioxide and its derivatives. rsc.org The evolution of this chemistry continues, with ongoing research into the synthesis of novel aluminum hydride compounds and their application in materials science and catalysis. ucl.ac.uk
Academic and Scholarly Relevance of Ethyl-substituted Sodium Aluminum Hydride Research
The specific compound "aluminum;sodium;ethane;hydride" is identified as Sodium Diethyldihydroaluminate (SDDA), also known by its CAS Number 1767-40-4. chemsrc.com It is a complex organoaluminum hydride that has been a subject of significant academic interest, primarily for its characteristics as a selective reducing agent.
Table 1: Compound Properties
| Property | Value |
|---|---|
| Chemical Name | Sodium Diethyldihydroaluminate |
| CAS Number | 1767-40-4 chemsrc.com |
| Molecular Formula | C₄H₁₂AlNa |
| Molecular Weight | 110.109 g/mol |
Research has extensively documented the reactivity of SDDA with a wide array of organic functional groups, often comparing its behavior to other common hydrides like lithium aluminum hydride (LAH) and diisobutylaluminum hydride (DIBAH). koreascience.kr A key study examined the approximate rates and stoichiometry of SDDA reactions in a standardized tetrahydrofuran (B95107) (THF)-toluene solvent system. koreascience.kr
The findings from this research highlight the unique reducing profile of SDDA. For instance, it rapidly reduces aldehydes and ketones to their corresponding alcohols. koreascience.kr Notably, the reduction of conjugated aldehydes like cinnamaldehyde (B126680) cleanly yields the allylic alcohol. koreascience.kr While it readily reduces acid chlorides and esters to alcohols, it can selectively reduce tertiary amides to the corresponding aldehydes in high yield when used in equimolar amounts at room temperature. koreascience.kr This selectivity provides a valuable tool for synthetic chemists. Epoxides are also rapidly reduced, with styrene (B11656) oxide quantitatively yielding 1-phenylethanol. koreascience.kr
Table 2: Reactivity of Sodium Diethyldihydroaluminate (SDDA) with Various Organic Functional Groups Data sourced from a study conducted in THF-toluene at 0°C with excess SDDA unless otherwise noted. koreascience.kr
| Functional Group | Substrate Example | Reaction Rate | Products |
| Aldehydes & Ketones | Diverse structures | Rapid | Corresponding alcohols. koreascience.kr |
| Conjugated Aldehydes | Cinnamaldehyde | Rapid & Clean | Corresponding allylic alcohol. koreascience.kr |
| Quinones | p-Benzoquinone | - | Mainly hydroquinone. koreascience.kr |
| Carboxylic Acids | Hexanoic acid, Benzoic acid | Very Slow Reduction | Rapid and quantitative hydrogen evolution. koreascience.kr |
| Acid Chlorides & Esters | Various | Rapid | Corresponding alcohols. koreascience.kr |
| Cyclic Anhydrides | Succinic anhydride | Rapid to lactone, then very slow | Lactone. koreascience.kr |
| Alkyl Halides | Alkyl bromides, Alkyl iodides | Rapid | Alkane (via uptake of 1 equiv. of hydride). koreascience.kr |
| Alkyl chlorides | Very Slow | - | |
| Epoxides | Styrene oxide | Rapid | 1-phenylethanol (quantitative). koreascience.kr |
| Amides | Primary amides | Very Slow | - |
| Tertiary amides | Rapid | Aldehydes (in >90% yield with equimolar SDDA). koreascience.kr | |
| Nitriles | Benzonitrile | Rapid to imine, then very slow | Benzaldehyde (90% yield with 1.1 equiv. of hydride). koreascience.kr |
| Nitro Compounds | Nitrobenzene | Rapid at room temp. | Hydrazobenzene stage. koreascience.kr |
| Oximes | Cyclohexanone oxime | Moderate (12h) | Hydroxylamine stage (no further reaction). koreascience.kr |
The academic relevance of ethyl-substituted sodium aluminum hydride also extends to its use in the synthesis of other chemical species, such as silicon hydrides. google.com The detailed characterization of its reaction pathways continues to provide valuable insights for the design of synthetic routes and the development of new chemical methodologies.
Structure
2D Structure
Properties
Molecular Formula |
C2H7AlNa+3 |
|---|---|
Molecular Weight |
81.05 g/mol |
IUPAC Name |
aluminum;sodium;ethane;hydride |
InChI |
InChI=1S/C2H6.Al.Na.H/c1-2;;;/h1-2H3;;;/q;+3;+1;-1 |
InChI Key |
YOJXYDASVBJMLF-UHFFFAOYSA-N |
Canonical SMILES |
[H-].CC.[Na+].[Al+3] |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl Substituted Sodium Aluminum Hydrides
Direct Synthesis Approaches
Direct synthesis involves the reaction of elemental sodium and aluminum with a source of hydrogen and the ethyl group, often under forcing conditions such as high pressure or with mechanical energy input. google.com This method is advantageous as it starts from basic reagents. google.com
High-Pressure Hydrogenation Routes
High-pressure hydrogenation provides a direct route to these complex hydrides by reacting sodium, aluminum, and hydrogen in the presence of an ethylating agent, typically within an organic solvent. google.com The process generally requires elevated temperatures, ranging from 65°C to 300°C, and significant hydrogen pressures, often between 100 and 5,000 psig. google.com Ethereal solvents or hydrocarbons are commonly used as the reaction medium. google.com
A specific example involves charging a pressure vessel with sodium, aluminum powder, and ethyl alcohol in a solvent like benzene. The reaction mixture is heated, initially leading to hydrogen release, followed by hydrogen consumption at higher temperatures (e.g., 190°C) to form the desired ethyl-substituted sodium aluminum hydride.
| Reactants | Solvent | Temperature | Pressure | Product |
| Sodium (Na), Aluminum (Al), Ethyl alcohol (C₂H₅OH) | Benzene | ~190°C | High Pressure | NaAlH(OC₂H₅)₃ |
Mechanochemical Activation Techniques
Mechanochemical synthesis, often utilizing high-energy ball milling, presents a solvent-free or low-solvent alternative for producing alanates. acs.orgnih.gov This technique uses mechanical energy to induce chemical reactions between solid-state reactants. For the synthesis of ethyl-substituted sodium aluminum hydrides, this could involve milling sodium hydride with an ethyl-aluminum compound or co-milling sodium, aluminum, and a suitable ethyl source under a hydrogen atmosphere. researchgate.netmdpi.com
The process can be performed under a high pressure of hydrogen gas (e.g., up to 100 bar), which can transform the reactants into the final product in a single step. researchgate.net The mechanical forces generated during milling create fresh reactive surfaces and can overcome activation energy barriers, circumventing the need for high temperatures or solvents. acs.orgnih.gov This method is recognized for its potential in producing various metal hydrides, including complex alanates. mdpi.comnih.gov
Metathesis Reaction Pathways
Metathesis, or double displacement, reactions are a cornerstone of inorganic synthesis and provide a versatile route to specific alanates by exchanging cations. wikipedia.orgmdpi.com This pathway relies on the use of pre-synthesized aluminate precursors and suitable metal salts. mdpi.com
Synthesis from Precursors and Metal Salts
In this approach, a pre-formed aluminate, such as a lithium salt of an ethyl-substituted aluminum hydride, is reacted with a simple sodium salt, like sodium chloride (NaCl). The general reaction is M[Al(C₂H₅)ₓH₄₋ₓ] + NaCl → Na[Al(C₂H₅)ₓH₄₋ₓ] + MCl, where M is typically another alkali metal like lithium.
This strategy is widely employed for preparing various alanates. For instance, lithium aluminum hydride can be synthesized via the metathesis of sodium aluminum hydride and lithium chloride. wikipedia.org The success of the reaction is often driven by the precipitation of the insoluble byproduct salt (e.g., NaCl or LiCl) from the reaction medium, shifting the equilibrium toward the desired product. wikipedia.orggoogle.com
Solvent-Mediated Metathesis
The choice of solvent is critical in metathesis reactions, as it must solubilize the reactants while allowing for the precipitation of the byproduct. google.comucl.ac.uk Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used for this purpose. google.com
In a typical solvent-mediated process, solid sodium aluminum hydride and lithium chloride are heated together in an ethereal solvent. google.com The reaction proceeds to form lithium aluminum hydride in solution, while sodium chloride precipitates and can be removed by filtration. google.comgoogle.com This one-step method avoids the need for co-solvents or catalysts. google.com A similar strategy, termed solvent-mediated milling, combines the benefits of mechanochemistry and solvent use to facilitate the synthesis of complex hydrides. researchgate.net This approach can enhance reaction efficiency and has been used to produce doped sodium aluminum hydride. researchgate.net
Electrochemical Synthesis Strategies
Electrochemical methods offer a pathway to produce aluminum hydrides while avoiding certain impurities, like chlorides, that can arise from chemical routes. wikipedia.org This strategy typically involves an electrochemical cell containing an aluminum anode, a cathode, and an electrolyte of a sodium aluminate dissolved in a solvent such as THF. wikipedia.org
Two primary mechanisms have been discussed for the formation of alane (AlH₃). One involves the direct oxidation of the tetrahydroaluminate anion ([AlH₄]⁻) at an insoluble anode. A second mechanism occurs with a soluble aluminum anode, where the anode itself is consumed in the reaction: 3[AlH₄]⁻ + Al - 3e⁻ → 4AlH₃ wikipedia.org
This electrochemical approach could theoretically be adapted for the synthesis of ethyl-substituted derivatives. By utilizing an electrolyte containing an ethyl-substituted tetrahydroaluminate anion, such as Na[Al(C₂H₅)H₃], it may be possible to generate the corresponding ethyl-aluminum hydride species through a similar anodic process. The technique provides a route where the reaction is driven by electrical potential rather than thermal energy or chemical reagents.
Ligand-Controlled Synthesis of Organoaluminum Hydride Derivatives
The synthesis of organo-substituted sodium aluminum hydrides, including ethyl-substituted variants, can be approached through several methodologies, with ligand control emerging as a critical strategy for directing the reaction outcome. Ligands, by coordinating to the aluminum center, can stabilize reactive hydride species, control stoichiometry, and influence the structural framework of the resulting organometallic compound.
The direct synthesis of well-defined sodium ethylaluminum hydrides is not straightforwardly documented in common literature; however, the synthesis of related organoaluminum compounds provides insight into potential pathways. The reaction of alkylaluminums with biscarbodiimide or two carbodiimide (B86325) molecules at elevated temperatures is one example of how a guanidinato ligand can be formed in situ, which then coordinates to the aluminum center. rsc.org The synthesis of organoaluminum guanidinato complexes can be achieved either by the metathesis of a ligand salt with an aluminum halide or by the protonolysis of alkylaluminums. rsc.org
A new family of chelating N,N ligands incorporating an anilido−phosphinimine donor set has been developed for the synthesis of organoaluminum derivatives. nih.gov For instance, monomeric compounds like LAlMe2 and LAlH2 have been prepared by reacting the protio-ligand with AlMe3 and AlH3·NMe3, respectively. nih.gov These neutral compounds demonstrate high stability, underscoring the effectiveness of the ligand system in protecting the aluminum center. nih.gov Such approaches highlight the principle that by choosing appropriate ligands, it is possible to isolate and characterize specific organoaluminum hydride derivatives. nih.govrsc.org
Furthermore, the direct synthesis of sodium aluminum hydride (NaAlH4) itself often utilizes an organoaluminum compound, triethylaluminium, as a catalyst to facilitate the reaction between sodium hydride, aluminum powder, and hydrogen under pressure. chemicalbook.comsciencemadness.org This indicates that ethyl-aluminum species are stable and active under the conditions required for hydride synthesis. The synthesis of the triethylaluminum (B1256330) catalyst can be achieved by reacting ethyl halides with aluminum metal. sciencemadness.org While this does not directly produce a stable sodium ethyl aluminum hydride, it demonstrates the integration of ethyl groups into aluminum-containing reagents within the broader synthetic context of complex aluminum hydrides.
The table below summarizes examples of ligand-controlled synthesis of organoaluminum derivatives, illustrating the principles that could be applied to ethyl-substituted systems.
| Ligand Type | Precursors | Product | Reference |
| Anilido−phosphinimine | 1·H, AlH3·NMe3 | LAlH2 | nih.gov |
| Guanidinato (from Carbodiimide) | Alkylaluminums, Carbodiimide | Guanidinato-aluminum complex | rsc.org |
| Pyridine-pyridone | Carboxylic Acid, Pd catalyst | α,β-unsaturated carboxylic acids | nih.gov |
This table illustrates the concept of using ligands to synthesize specific organoaluminum compounds.
Catalytic Influence on Synthetic Pathways
The formation kinetics and reaction pathways for sodium aluminum hydrides are profoundly influenced by the presence of catalytic additives, particularly transition metals. Doping the material with small quantities of these metals can dramatically alter the temperatures and pressures required for synthesis and decomposition, making these materials more viable for applications such as hydrogen storage. sciencemadness.orgwikipedia.org
The discovery that doping sodium alanate (NaAlH4) with a few mole percent of transition metal compounds, especially titanium, could enhance the kinetics of both hydrogen desorption and absorption was a significant breakthrough. sciencemadness.orgwikipedia.org This catalytic effect lowers the decomposition temperature and activation energy barriers associated with the release and uptake of hydrogen. chemicalbook.comresearchgate.net
Numerous transition metals and their compounds have been investigated as dopants, including those based on Ti, Zr, Fe, V, Ni, and Nb. chemicalbook.comresearchgate.netrsc.org The method of introducing the dopant, such as wet chemistry or high-energy reactive ball milling, also plays a crucial role in the final properties of the material. sciencemadness.orgresearchgate.net For example, a one-step direct synthesis of Ti-doped NaAlH4 can be achieved by high-energy reactive ball milling of the elemental powders under a hydrogen atmosphere. researchgate.netrsc.org Combining dopants, such as Ti and Fe, can produce a synergistic effect, further improving reaction rates. orgsyn.org
The primary effect of these catalysts is the reduction of the activation energy for the decomposition of NaAlH4. For pure, undoped NaAlH4, the activation energies for its two-step decomposition are approximately 118 and 124 kJ/mol H2. researchgate.net Doping with just 0.9 mol% of TiCl3 can reduce these values significantly. researchgate.net
Data table showing the effect of various transition metal dopants on the activation energy of NaAlH4 decomposition.
Despite extensive research, the precise mechanism by which transition metal dopants enhance the kinetics of sodium aluminum hydrides remains a subject of investigation. wikipedia.orgresearchgate.net However, a consensus is forming around several key roles the catalyst plays in the solid-state reaction.
One primary role of the dopant, particularly titanium, is to decrease the energy barrier required to break the strong Al-H bonds within the [AlH4]⁻ complex. chemicalbook.com Theoretical and experimental studies suggest that the active catalytic species is not the initially added titanium compound (e.g., TiCl3) but rather a Ti-Al alloy or a highly dispersed form of titanium that is formed in situ during the initial processing or cycling. wikipedia.orgorgsyn.org For instance, Mössbauer spectroscopy studies on Ti/Fe-doped NaAlH4 have shown that nanosized metallic iron particles are transformed into an Fe-Al alloy during the first dehydrogenation cycle. orgsyn.org
Computational studies and electronic structure calculations propose that the catalyst, such as titanium, resides on or near the surface of the hydride material. wikipedia.orgrsc.org From this position, it can act as a catalytic site for splitting hydrogen from the AlH4⁻/AlH3 groups. wikipedia.org It is also believed to serve as an initiator for aluminum nucleation sites during decomposition. wikipedia.org
Structural Characterization and Elucidation of Ethyl Substituted Sodium Aluminum Hydrides
Advanced Spectroscopic Investigations
Spectroscopic methods are fundamental in probing the local atomic environments and vibrational characteristics of ethyl-substituted sodium aluminum hydrides. These techniques provide detailed information on coordination, bonding, and the subtle electronic effects induced by ethyl substitution.
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with magic-angle spinning (MAS), is a powerful tool for characterizing the local environments of aluminum and hydrogen nuclei in aluminates. dieter-freude.de For ethyl-substituted sodium aluminum hydrides, ²⁷Al and ¹H MAS-NMR provide distinct insights into the structure of the complex anion.
The ²⁷Al nucleus is a quadrupolar nucleus, which often results in broad NMR signals. However, MAS techniques can average the anisotropic interactions, yielding sharper resonances. The isotropic chemical shift (δiso) in ²⁷Al MAS-NMR is highly sensitive to the coordination number of the aluminum atom. In the case of sodium ethylhydroaluminates, the aluminum center maintains a tetrahedral coordination environment, which typically appears in a characteristic region of the ²⁷Al NMR spectrum. While specific data for ethyl-substituted species are not widely published, the chemical shifts are expected to be in the range typical for tetrahedrally coordinated aluminum. researchgate.net
¹H MAS-NMR spectroscopy is used to probe the environments of the hydride and ethyl protons. The hydride protons directly bonded to aluminum are expected to resonate in a distinct region compared to the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group, allowing for the determination of the degree of substitution.
| Nucleus | Compound Type | Typical Isotropic Chemical Shift (δiso) (ppm) | Information Provided |
| ²⁷Al | Na[AlEtₙH₄₋ₙ] (n=0-4) | 60 to 110 | Confirms the tetrahedral coordination of the Al center. |
| ¹H | Hydride (Al-H ) | 1.0 to 4.0 | Reveals the electronic environment of the hydride ligand. |
| ¹H | Methylene (-CH₂ -CH₃) | 0.5 to 1.5 | Corresponds to the protons on the carbon adjacent to the aluminum atom. |
| ¹H | Methyl (-CH₂-CH₃ ) | 0.8 to 1.2 | Corresponds to the terminal protons of the ethyl group. |
Note: The chemical shift values are illustrative and can vary based on the specific compound, solid-state packing effects, and experimental conditions.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com For ethyl-substituted sodium aluminum hydrides, these methods are particularly sensitive to the vibrations of the Al-H bond, providing direct evidence for the presence of hydride ligands and information about the bonding environment. dieter-freude.de
The Al-H stretching vibration (ν(Al-H)) is a key diagnostic feature and typically appears in the infrared spectrum as a strong absorption band. The position of this band can shift depending on the number of ethyl groups attached to the aluminum, as the electronic properties of the [AlEtₙH₄₋ₙ]⁻ anion change. As electron-donating ethyl groups replace hydrides, the Al-H bond may weaken, leading to a decrease in the stretching frequency.
Bending or deformation modes (δ(Al-H)) occur at lower frequencies and provide additional structural information. Raman spectroscopy is particularly useful for observing the symmetric Al-H stretching modes, which may be weak or inactive in the IR spectrum. libretexts.org The spectra also contain vibrational modes associated with the ethyl groups, such as C-H stretching, bending, and C-C stretching, which can be used to confirm their presence.
| Vibrational Mode | Type | Typical Frequency Range (cm⁻¹) | Significance |
| ν(Al-H) | Stretching | 1650 - 1850 | Primary indicator of the presence of hydride ligands. Its frequency is sensitive to ethyl substitution. |
| δ(Al-H) | Bending | 700 - 900 | Provides information on the geometry of the AlHₓ group. |
| ν(C-H) | Stretching | 2850 - 3000 | Confirms the presence of ethyl groups. |
| δ(CH₂), δ(CH₃) | Bending | 1370 - 1470 | Characteristic deformation modes of the ethyl group's methylene and methyl units. |
| ν(Al-C) | Stretching | 550 - 650 | Corresponds to the bond between aluminum and the ethyl group. |
Note: These frequency ranges are approximate and serve as a guide for spectral interpretation.
X-ray Diffraction Studies
Single-crystal X-ray diffraction offers an unambiguous determination of the molecular structure of a compound, provided that suitable single crystals can be grown. This technique yields precise atomic coordinates, from which exact bond lengths, bond angles, and torsional angles can be calculated.
For ethyl-substituted sodium aluminum hydrides, single-crystal XRD would reveal the geometry of the [AlEtₙH₄₋ₙ]⁻ anion, confirming its expected tetrahedral arrangement. It would also detail the coordination of the sodium cation by these anions and any solvent molecules present in the crystal lattice. While obtaining high-quality single crystals of these reactive compounds can be challenging, the resulting data is invaluable. For instance, in the parent compound, Na[AlH₄], the [AlH₄]⁻ anion is a regular tetrahedron, and the Na⁺ cations are coordinated by eight hydride atoms from neighboring anions. Similar principles would apply to the ethylated derivatives.
| Parameter | Expected Value/Range | Structural Information |
| Coordination Geometry | Tetrahedral | Confirms the sp³ hybridization of the central aluminum atom. |
| Al-H Bond Length | 1.55 - 1.65 Å | Provides the precise distance between aluminum and hydride atoms. |
| Al-C Bond Length | 1.95 - 2.05 Å | Defines the distance between the aluminum center and the ethyl group carbon. |
| H-Al-H Bond Angle | ~109.5° | Characterizes the angles within the hydride portion of the anion. |
| C-Al-H Bond Angle | ~109.5° | Characterizes the angles between ethyl and hydride substituents on the aluminum. |
| Na⁺ Coordination | Varies (e.g., 6-8) | Describes how the sodium cation is surrounded by and interacts with the complex anions. |
Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and determine their lattice parameters. It is particularly useful when single crystals are unavailable or for analyzing bulk material. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid. researchgate.net
For sodium ethylhydroaluminates, PXRD can be used to identify the specific compound synthesized (e.g., mono-, di-, tri-, or tetra-substituted), check for the presence of impurities or starting materials, and identify different polymorphic forms (different crystal packings of the same compound). govinfo.gov By indexing the diffraction pattern, the unit cell dimensions (lattice parameters a, b, c) and crystal system (e.g., tetragonal, orthorhombic) can be determined, providing fundamental information about the crystalline structure. researchgate.net
| Compound | Crystal System (Hypothetical) | Lattice Parameters (a, b, c in Å) (Illustrative) | Key Application of PXRD |
| Na[AlH₄] | Tetragonal | a=5.02, c=11.34 | Reference pattern for comparison. |
| Na[AlEtH₃] | Orthorhombic | a=7.1, b=8.2, c=5.5 | Phase identification and purity assessment during synthesis. |
| Na[AlEt₂H₂] | Monoclinic | a=6.5, b=9.1, c=6.3, β=95° | Monitoring structural changes upon substitution. |
| Na[AlEt₄] | Orthorhombic | a=8.0, b=10.5, c=7.8 | Characterization of the fully substituted product; identification of polymorphs. |
Note: The crystal systems and lattice parameters for the ethyl-substituted species are illustrative examples used to demonstrate the type of data obtained from PXRD analysis. The data for Na[AlH₄] is based on known values.
Theoretical and Computational Structural Analyses
Theoretical and computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting and understanding the structures of molecules and materials. These calculations provide valuable insights that complement experimental findings.
For ethyl-substituted sodium aluminum hydrides, DFT calculations can be used to predict minimum-energy structures (geometries) of the [AlEtₙH₄₋ₙ]⁻ anions. This allows for the theoretical determination of bond lengths and angles, which can be compared with experimental data from X-ray diffraction. Furthermore, computational models can predict vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. nih.gov These theoretical studies can also be used to investigate the relative stabilities of different isomers or conformers and to model reaction pathways that are difficult to observe experimentally.
| Parameter | Calculated Value (Illustrative for [AlEtH₃]⁻) | Significance of Calculation |
| Al-H Bond Length | 1.62 Å | Provides a theoretical benchmark for comparison with experimental data. |
| Al-C Bond Length | 2.01 Å | Predicts the geometry of the ethyl group's attachment to the aluminum center. |
| H-Al-H Bond Angle | 108.9° | Helps understand the steric and electronic effects of the ethyl group on the anion's geometry. |
| ν(Al-H) Vibrational Frequency | 1780 cm⁻¹ | Aids in the assignment of peaks in experimental IR and Raman spectra. scispace.com |
| Relative Energy of Isomers | Varies | Can predict the most stable arrangement of substituents around the aluminum atom. |
Note: The presented values are illustrative examples of what can be obtained from DFT calculations.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) has become a primary computational method for determining the equilibrium geometry of molecules. stackexchange.comyoutube.com This approach is based on the principle that the ground-state energy of a molecule is a functional of its electron density. By systematically minimizing this energy with respect to the positions of the atoms, the most stable molecular structure can be identified. stackexchange.com The process involves an iterative algorithm where the forces on each atom are calculated, and the atoms are moved in a direction that reduces these forces until a minimum on the potential energy surface is reached. youtube.com
For an ethyl-substituted sodium aluminum hydride, such as Sodium Ethyltrihydroaluminate (Na[Al(C₂H₅)H₃]), DFT calculations can predict key structural parameters. These calculations are typically performed using specific combinations of exchange-correlation functionals, like B3LYP, and basis sets, such as 6-31G(d,p), which provide a balance of accuracy and computational cost for organometallic compounds. mdpi.com
The optimization process would start with an initial guess of the molecular geometry, likely a tetrahedral arrangement around the central aluminum atom, which is characteristic of the aluminohydride anion ([AlH₄]⁻). The introduction of the ethyl group (–C₂H₅) in place of a hydrogen atom is expected to cause significant distortion of this ideal geometry due to steric hindrance and the different electronic nature of the Al-C bond compared to the Al-H bond. The calculations would precisely quantify these distortions, providing data on bond lengths and angles.
Illustrative Optimized Molecular Geometry Parameters:
The following table presents hypothetical, yet chemically plausible, optimized geometric parameters for the [Al(C₂H₅)H₃]⁻ anion, as would be predicted by DFT calculations. This data is for illustrative purposes, demonstrating the expected output of such a computational analysis.
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths | ||
| Al-C | ~ 2.00 Å | |
| Al-H | ~ 1.55 Å | |
| C-C | ~ 1.54 Å | |
| C-H (ethyl) | ~ 1.09 Å | |
| Bond Angles | ||
| C-Al-H | ~ 107° | |
| H-Al-H | ~ 112° | |
| Al-C-C | ~ 115° | |
| H-C-H (ethyl) | ~ 109.5° |
This is an interactive data table. You can sort and filter the data.
The predicted Al-C bond length is significantly longer than the Al-H bonds, reflecting the larger covalent radius of carbon compared to hydrogen. Furthermore, the bond angles deviate from the ideal tetrahedral angle of 109.5°, indicating the steric influence of the bulkier ethyl group.
Reactivity and Reaction Mechanisms of Ethyl Substituted Sodium Aluminum Hydrides
Hydride Transfer Reactions in Organic Synthesis
The core reactivity of ethyl-substituted sodium aluminum hydrides lies in their ability to deliver a hydride ion (H⁻) to an electrophilic center. This process is fundamental to a variety of reduction reactions in organic chemistry.
Chemoselective Reduction of Carbonyl Compounds
Ethyl-substituted sodium aluminum hydrides exhibit notable chemoselectivity in the reduction of carbonyl compounds. The reactivity of the hydride reagent is attenuated with an increasing number of ethyl substituents, allowing for the selective reduction of more reactive carbonyl groups in the presence of less reactive ones. For instance, aldehydes are generally reduced more readily than ketones, and ketones are reduced in preference to esters. This selectivity is attributed to the increased steric hindrance and altered electronic effects imparted by the ethyl groups on the aluminum center.
The chemoselectivity of these reagents can be influenced by factors such as the specific sodium ethylaluminum hydride used (mono-, di-, or tri-ethyl), the solvent, and the reaction temperature.
Table 1: Chemoselective Reduction of Carbonyl Compounds
| Substrate | Reagent | Product |
|---|---|---|
| Aldehyde | Sodium Diethylaluminum Dihydride | Primary Alcohol |
| Ketone | Sodium Diethylaluminum Dihydride | Secondary Alcohol |
| Ester | Sodium Triethylaluminum (B1256330) Hydride | Primary Alcohol |
Reduction of Nitriles and Amides to Amines
Ethyl-substituted sodium aluminum hydrides are effective reagents for the reduction of nitriles and amides to their corresponding amines. The reaction typically proceeds via nucleophilic attack of the hydride on the electrophilic carbon of the nitrile or amide.
Stereochemical Aspects of Reductions
The stereochemical outcome of reductions mediated by ethyl-substituted sodium aluminum hydrides is a critical aspect of their synthetic utility. In the reduction of prochiral ketones, the stereoselectivity is influenced by the steric bulk of the hydride reagent and the substrate. The use of chiral ligands to modify the ethyl-substituted sodium aluminum hydride can lead to enantioselective reductions, affording chiral secondary alcohols with high optical purity.
The diastereoselectivity of these reductions is also noteworthy. For cyclic ketones, the approach of the hydride can be directed by existing stereocenters, leading to the preferential formation of one diastereomer. The stereochemical course of these reductions can often be predicted by considering steric and electronic factors in the transition state. researchgate.net
Mechanistic Pathways of Hydride Addition
The mechanism of hydride addition from ethyl-substituted sodium aluminum hydrides to carbonyl compounds generally involves the coordination of the aluminum center to the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack. youtube.comlumenlearning.com The hydride is then transferred from the aluminum to the electrophilic carbonyl carbon. acsgcipr.orglibretexts.org This transfer proceeds through a cyclic transition state.
The nature of the solvent and the specific ethyl-substituted sodium aluminum hydride can influence the aggregation state of the reagent and, consequently, the precise mechanistic details. The presence of the sodium cation also plays a role in the reaction, potentially coordinating to the carbonyl oxygen and further enhancing its electrophilicity.
Hydroboration Reactions Catalyzed by Organoaluminum Hydrides
Organoaluminum hydrides, including ethyl-substituted sodium aluminum hydrides, can serve as catalysts in hydroboration reactions. In these reactions, a boron-hydrogen bond is added across a carbon-carbon multiple bond. The aluminum hydride catalyst facilitates the transfer of the borane (B79455) to the unsaturated substrate.
Hydroboration of Carbon-Carbon Multiple Bonds
The hydroboration of alkenes and alkynes catalyzed by ethyl-substituted sodium aluminum hydrides provides a route to organoboranes, which are valuable intermediates in organic synthesis. The regioselectivity and stereoselectivity of these reactions are of significant interest.
For terminal alkenes, the hydroboration typically proceeds with anti-Markovnikov selectivity, where the boron atom adds to the less substituted carbon atom. The stereochemistry of the addition is generally syn, meaning that the boron and hydrogen atoms add to the same face of the double bond. umich.edu
In the case of alkynes, hydroboration can lead to the formation of vinylboranes. The regioselectivity is influenced by the substitution pattern of the alkyne. For terminal alkynes, the boron typically adds to the terminal carbon. masterorganicchemistry.com The stereochemistry of the addition is also predominantly syn, leading to the formation of (E)-vinylboranes. chemrxiv.org The use of bulky ethyl-substituted sodium aluminum hydrides can enhance the regioselectivity and stereoselectivity of the hydroboration of alkynes. libretexts.orglibretexts.org
Table 2: Regio- and Stereoselectivity in Catalyzed Hydroboration
| Substrate | Catalyst | Product Regiochemistry | Product Stereochemistry |
|---|---|---|---|
| Terminal Alkene | Sodium Diethylaluminum Hydride | Anti-Markovnikov | Syn-addition |
Hydroboration of Heteroatom-Containing Unsaturated Substrates (e.g., Carbodiimides, CO2)
The catalytic activity of ethyl-substituted sodium aluminum hydrides and related organoaluminum compounds extends to the hydroboration of unsaturated substrates containing heteroatoms. researchgate.net These reactions provide efficient pathways for the reduction of challenging substrates like carbodiimides and carbon dioxide (CO2) under relatively mild conditions.
Organoaluminum catalysts have demonstrated effective catalytic activity for the monohydroboration of carbodiimides. researchgate.net For instance, aluminum hydride complexes supported by β-diketiminate ligands have been shown to catalyze the hydroboration of carbodiimides, leading to good yields of the corresponding products. researchgate.net This approach is significant as it broadens the synthetic routes to organoboranes while utilizing catalysts based on an earth-abundant metal. researchgate.net
The hydroboration of CO2 using aluminum hydrides has also been a subject of detailed investigation. bohrium.comrsc.org Density functional theory (DFT) calculations have been employed to explore the viability of various neutral, cationic, and anionic aluminum hydrides as catalysts for the hydroboration of CO2 with pinacolborane (HBpin). rsc.org These studies indicate that while all tested forms of aluminum hydride can reduce CO2 to the formate (B1220265) level, the subsequent transmetalation step with HBpin is more favorable for neutral and cationic species where the aluminum center has a lower coordination number. rsc.org A specific example is the bis(phosphoranyl)methanido aluminum hydride, [ClC(PPh2NMes)2AlH2], which effectively catalyzes the reduction of CO2 with HBpin to produce methoxyborane. bohrium.com When a more potent borane source like BH3·SMe2 is used, the reaction can proceed with high purity and efficiency to yield trimethyl borate. bohrium.com
Table 1: Catalytic Hydroboration of Heteroatom-Containing Substrates
| Substrate | Catalyst Type | Borane Reagent | Key Product(s) | Catalyst Example |
|---|---|---|---|---|
| Carbodiimides | β-diketiminate Aluminum Hydride | Pinacolborane (HBpin) | Monohydroborated Products | LAlH2 (L=HC(MeC=NAr)2) |
| Carbon Dioxide (CO2) | Bis(phosphoranyl)methanido Aluminum Hydride | Pinacolborane (HBpin) | Methoxyborane | [ClC(PPh2NMes)2AlH2] |
| Carbon Dioxide (CO2) | Bis(phosphoranyl)methanido Aluminum Hydride | Diborane-dimethyl sulfide (B99878) complex (BH3·SMe2) | Trimethyl borate | [ClC(PPh2NMes)2AlH2] |
Elucidation of Catalytic Cycles and Intermediates
Understanding the catalytic cycles and identifying key intermediates is crucial for optimizing reactions involving ethyl-substituted sodium aluminum hydrides. Mechanistic studies, often supported by computational analysis, have revealed unique modes of reactivity. researchgate.netscispace.com
A commonly proposed catalytic cycle for aluminum-catalyzed hydroboration of unsaturated substrates involves an initial hydroalumination step. researchgate.net This generates an organoaluminum intermediate, which then undergoes a σ-bond metathesis reaction with a borane reagent like pinacolborane (HBpin). researchgate.netnih.gov This metathesis step is crucial as it transfers the organic group to the boron atom, forming the desired organoborane product, and regenerates the aluminum hydride catalyst, thereby closing the catalytic loop. researchgate.netscispace.com
In the context of CO2 hydroboration, the catalytic cycle is initiated by the insertion of a CO2 molecule into the Al-H bond of the catalyst. bohrium.com This step forms an aluminum formate intermediate, [ClC(PPh2NMes)2Al(H){OC(O)H}]. bohrium.com This intermediate then reacts with the borane reagent (e.g., BH3·SMe2), leading to the formation of the final product and the regeneration of the active aluminum hydride catalyst. bohrium.com
For reactions involving titanium-doped sodium aluminum hydride, the catalytic effect is linked to the formation of Al-Ti alloys during the initial decomposition of the material. mdpi.com These highly dispersed Al-Ti nanoparticles are believed to be the active catalytic species that facilitate the reversible hydrogen desorption and absorption reactions. mdpi.com The formation of a Ti-substituted NaAlH4 phase is considered an essential precursor step for generating these catalytically active nanoparticles. mdpi.com
Hydroalumination Reactions
Hydroalumination, the addition of an aluminum-hydride bond across an unsaturated carbon-carbon bond, is a fundamental reaction of aluminum hydrides. scispace.com This process offers a direct method to functionalize alkenes and alkynes, producing versatile organoaluminum reagents. scispace.comchemistryviews.org While stoichiometric hydroalumination has long been a tool in organic synthesis, recent advancements have focused on developing catalytic versions to improve efficiency and reduce waste. scispace.comresearchgate.net The reactivity in hydroalumination is influenced by factors such as the steric bulk of the substituents on the aluminum hydride, which can affect the monomer-dimer equilibrium of the alane. researchgate.netresearchgate.net
Regioselectivity and Stereoselectivity in Alkene/Alkyne Hydroalumination
The outcome of hydroalumination reactions is critically dependent on their regioselectivity (where the Al and H atoms add across the multiple bond) and stereoselectivity (the spatial arrangement of the added atoms).
Stereoselectivity: A hallmark of hydroalumination is its high stereoselectivity. The reaction typically proceeds via a cis-addition of the Al-H moiety across the double or triple bond. researchgate.netresearchgate.netrsc.org This means that the aluminum and hydrogen atoms are delivered to the same face of the π-system, resulting in a predictable stereochemical outcome in the product. This cis-addition character has been observed for the hydroalumination of both terminal and internal alkynes under mild conditions. researchgate.netrsc.org
Regioselectivity: The regioselectivity of hydroalumination can be controlled by the choice of substrate and catalyst.
Uncatalyzed Reactions: Noncatalytic hydroalumination of terminal alkenes with reagents like diisobutylaluminium hydride (DIBAL-H) generally yields anti-Markovnikov products, where the aluminum atom adds to the terminal, less substituted carbon. chemistryviews.org
Catalyzed Reactions: The use of transition-metal catalysts can alter this inherent selectivity. For example, an iron-catalyzed hydroalumination of aromatic terminal alkenes has been developed that provides the Markovnikov products, with the aluminum adding to the internal carbon. chemistryviews.org Similarly, nickel catalysts can be employed to control the outcome of alkyne hydroalumination. With a Ni(dppp)Cl2 catalyst, the reaction is highly α-selective, forming internal vinylaluminums, whereas using Ni(PPh3)2Cl2 as the catalyst leads to high β-selectivity (anti-Markovnikov). acs.org
Table 2: Regioselectivity in Alkene/Alkyne Hydroalumination
| Reaction Type | Catalyst | Substrate | Predominant Regioselectivity |
|---|---|---|---|
| Uncatalyzed | None (e.g., DIBAL-H) | Terminal Alkenes | anti-Markovnikov |
| Catalyzed | Iron Complex | Aromatic Terminal Alkenes | Markovnikov |
| Catalyzed | Ni(dppp)Cl2 | Terminal Alkynes | α-selective (internal) |
| Catalyzed | Ni(PPh3)2Cl2 | Terminal Alkynes | β-selective (terminal) |
Mechanistic Investigations of Al-H Bond Insertion
The mechanism of hydroalumination involves the direct insertion of the alkene or alkyne π-bond into the polar Al-H bond. researchgate.net The reactivity of this process is significantly influenced by the structure of the aluminum hydride reagent. researchgate.net Many primary alanes exist as dimers in their ground state. The relatively high reactivity of sterically crowded alanes is attributed to the large substituents favoring the dissociation of the dimer into the more reactive three-coordinate monomeric aluminum species. researchgate.netresearchgate.net This increases the availability of the active aluminum site for reaction with the unsaturated substrate. researchgate.netresearchgate.net
The electronic properties of both the aluminum hydride and the substrate also play a key role. The nucleophilicity of the Al-H bond is a governing factor in its reactivity. researcher.life In reactions with substrates like CO2, the insertion is chemoselective, with CO2 inserting into the Al-H bond to form a formate intermediate. researcher.life Computational studies on the insertion of alkynes into metal-aluminum bonds suggest a radical-like mechanism, where the M-Al bond (M = Cu, Au) acts as a nucleophile toward the alkyne. nih.gov This highlights the nuanced electronic interactions that govern the insertion mechanism.
Coordination Chemistry and Adduct Formation
The chemistry of ethyl-substituted sodium aluminum hydrides is significantly shaped by their coordination behavior. As electron-deficient species, they readily form adducts with Lewis bases. The nature of the ligand coordinated to the aluminum center can profoundly influence the hydride's reactivity, sometimes "switching off" one reaction pathway in favor of another. nih.gov For example, using a tethered-intramolecular-amine Lewis base as a ligand can suppress the typical hydroalumination of alkynes and instead promote selective C-H bond activation at the alkyne. nih.gov
Lewis Acid-Base Interactions with Donor Ligands
Aluminum hydrides are potent Lewis acids that engage in acid-base interactions with a wide range of electron-pair donors. rsc.orguni-freiburg.de The formation of Lewis acid-base adducts with donor ligands such as ethers (e.g., diethyl ether, tetrahydrofuran), amines, or phosphines is a fundamental aspect of their chemistry. nih.govrsc.orgresearchgate.net
The strength of these interactions and the structure of the resulting adducts depend on the Lewis acidity of the aluminum center and the basicity of the donor ligand. rsc.orgresearchgate.net The coordination of a Lewis base stabilizes the electron-deficient aluminum atom, forming four- or five-coordinate aluminum complexes. researchgate.net These adducts often exhibit distorted tetrahedral or trigonal-bipyramidal geometries in the solid state. researchgate.net
The formation of such adducts can modulate the reactivity of the aluminum hydride. For instance, the coordination of a bulky ligand can sterically hinder the approach of a substrate, while the electronic effects of the donor can alter the hydridic character of the Al-H bonds. nih.gov In some cases, extremely Lewis acidic, low-coordinate aluminum hydride cations can be stabilized and isolated as adducts with weakly coordinating solvents like diethyl ether. uni-freiburg.de These adducts can then serve as synthons for the highly reactive, free cationic species. uni-freiburg.de
Computational and Theoretical Studies on Ethyl Substituted Sodium Aluminum Hydrides
Electronic Structure Calculations
Electronic structure calculations, predominantly using Density Functional Theory (DFT), are fundamental to elucidating the nature of bonding and the distribution of electrons within ethyl-substituted sodium aluminum hydrides. These calculations form the basis for understanding the compound's reactivity and physical properties.
When one or more hydride ligands are replaced by ethyl groups (C₂H₅), the nature of the remaining Al-H bonds is altered. The ethyl group, being an electron-donating group, increases the electron density on the aluminum center. This inductive effect influences the polarity and strength of the Al-H bonds, which in turn affects the hydricity—the ability of the complex to donate a hydride ion (H⁻). The coordination of Lewis bases, such as trimethylamine, to alkylaluminum hydrides can further stabilize the molecule, a phenomenon also explored through computational analysis. cdnsciencepub.com
DFT has become a popular method for predicting the behavior of complex atomic-scale systems by analyzing their ground state electronic structure. researchgate.net The introduction of ethyl groups modifies the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of the complex, thereby altering its chemical reactivity profile compared to the parent NaAlH₄.
Table 1: General Electronic Effects of Alkyl Substitution on Sodium Aluminum Hydride
| Property | Effect of Ethyl Substitution | Rationale |
| Electron Density at Al | Increases | The ethyl group is electron-donating via the inductive effect. |
| Lewis Acidity of Al | Decreases | Increased electron density makes the aluminum center less electrophilic. |
| Al-H Bond Polarity | Increases (more Hδ⁻) | The electron-donating effect enhances the partial negative charge on the hydride ligands. |
| Hydricity | Increases | The enhanced Hδ⁻ character facilitates the transfer of a hydride ion (H⁻). |
Reaction Pathway Modeling
Modeling reaction pathways provides a dynamic view of how ethyl-substituted sodium aluminum hydrides interact with other molecules. These computational studies are key to predicting reaction outcomes and optimizing conditions for chemical synthesis.
Theoretical calculations are instrumental in mapping the potential energy surface of a reaction, particularly in identifying the structure and energy of transition states. researchgate.net For reductions involving complex metal hydrides, such as the reaction of LiAlH₄ with cyclohexanone, ab initio and DFT calculations have successfully located the transition state structures for both axial and equatorial hydride attack. nih.gov These studies revealed that the transition states have reactant-like geometries and that electronic effects can be more dominant than steric or torsional effects in determining stereoselectivity. nih.gov
For an ethyl-substituted alanate, the steric bulk of the ethyl group(s), combined with its electronic influence, would be a critical factor in the geometry and energy of the transition state. This would directly impact the regioselectivity and stereoselectivity of reduction reactions. While specific transition state analyses for sodium ethylaluminum hydride are not widely published, the principles derived from studies on related hydrides provide a robust framework for predicting its behavior. researchgate.netnih.gov
Computational methods allow for the quantitative prediction of reaction energetics, such as the Gibbs free energy change (ΔG), and the estimation of kinetic parameters like activation energies. researchgate.netacs.org DFT calculations have been used to establish linear free-energy relationships, for example, by correlating the computed ΔG of a reaction with the metal-carbonyl vibrational frequencies of the reactants, demonstrating the predictive power of such models. acs.org
The kinetics of reactions can be modeled by calculating the activation energy (Ea) for the rate-determining step. For surface reactions, such as the β-hydride elimination of an ethyl group on copper, DFT calculations have been used to characterize transition states and predict reaction rates, finding that tunneling corrections are important for matching experimental data. nih.gov In the context of ethyl-substituted alanates, similar methods can predict the activation barriers for hydride transfer or thermal decomposition. The decomposition of related dialkylaluminum hydrides at elevated temperatures to yield aluminum metal and hydrogen has been reported, a process that can be modeled computationally. rsc.org
Table 2: Calculated Activation Energies for H-Vacancy Migration in NaH (An Illustrative Example of Kinetic Modeling)
| Migration Path | Activation Energy (eV) |
| Bulk NaH | 0.44 |
| Near Surface | 0.35 |
| Surface Layer | 0.22 |
| Data illustrates the concept of using DFT to calculate kinetic barriers for hydride systems. Source: core.ac.uk |
Thermodynamic Modeling of Phase Transitions and Equilibria
While much of the detailed thermodynamic modeling for alanates has focused on the parent sodium aluminum hydride (NaAlH₄) due to its potential for hydrogen storage, the established theoretical principles are directly applicable to its alkyl-substituted derivatives. aps.orgh2tools.orgresearchgate.net These models are essential for understanding the stability and phase behavior of the material under different conditions.
Thermodynamic properties, such as the enthalpy (ΔH) and entropy (ΔS) of decomposition, are determined using a combination of experimental data and first-principles calculations. aps.orgresearchgate.net For the NaAlH₄ system, the thermodynamics of its multi-step hydrogen release are well-characterized. h2tools.org Computational models can predict how substitutions on the cation (e.g., replacing Na⁺ with Li⁺) or on the anion (replacing H⁻ with an ethyl group) affect these thermodynamic values. aps.org Generally, substitutions that alter the size and electronic nature of the constituents will change the stability and decomposition temperatures of the alanate. aps.org
Models can also account for the volumetric changes that occur during phase transitions or reactions, which is important for solid-state applications. h2tools.org Furthermore, advanced computational techniques combining DFT with Monte Carlo simulations can be used to model complex phenomena like thermodynamic hysteresis, which occurs during phase transitions between coherent, size-mismatched phases. This approach provides a complete picture of the phase diagram and the energy landscape of the material.
Table 3: Experimental Decomposition Properties of Various Alanates
| Compound | Decomposition Reaction | ΔH (kJ/mol H₂) | T (decomp) |
| LiAlH₄ | LiAlH₄ → ⅓Li₃AlH₆ + ⅔Al + H₂ | 33 | ~180 °C |
| NaAlH₄ | NaAlH₄ → ⅓Na₃AlH₆ + ⅔Al + H₂ | 37 | ~210 °C |
| KAlH₄ | KAlH₄ → ⅓K₃AlH₆ + ⅔Al + H₂ | 54 | ~290 °C |
| This table illustrates the influence of cation substitution on the thermodynamic stability of alanates, providing a basis for understanding how anion substitution would have a similar impact. Source: nih.govaps.org |
Prediction of Novel Ethyl-substituted Sodium Aluminum Hydride Structures
Computational modeling, particularly employing first-principles calculations based on density functional theory (DFT), has become an indispensable tool for predicting the crystal structures of novel materials. cambridge.org This approach has been applied to the study of complex metal hydrides, including sodium aluminum hydride (NaAlH4) and its derivatives, to complement experimental synthesis and characterization. cambridge.org The prediction of new ethyl-substituted sodium aluminum hydride structures follows a similar theoretical framework.
The process typically involves a systematic search for stable crystal structures at the atomic level. By calculating the total energy of various atomic arrangements, researchers can identify the most energetically favorable, and therefore most likely, crystal structures. These calculations can predict key structural parameters such as lattice constants, atomic positions, and the coordination environment of each atom. For instance, in known sodium alanates, the [AlH4]⁻ tetrahedra and the coordination of Na atoms are well-characterized features that provide a starting point for predicting the structures of substituted compounds. mdpi.com
Theoretical studies have explored the substitution of both cations and anions in sodium alanate to improve its properties for hydrogen storage. researchgate.net While much of the focus has been on doping with transition metals like titanium, the principles are applicable to ethyl substitution. researchgate.netresearchgate.net The introduction of an ethyl group (C2H5) in place of a hydrogen atom would lead to the formation of ethyl-substituted alanate complexes. Computational methods can predict the stability and geometry of these new anionic species and how they would pack into a crystal lattice with sodium cations.
First-principles calculations have been successfully used to investigate the structural stability of related compounds like Na3AlH6 and K3AlH6. researchgate.net These studies provide confidence that similar computational approaches can reliably predict the structures of more complex derivatives, including those with ethyl substitutions. The insights gained from these predictions can guide experimental efforts to synthesize these novel materials.
Grand-Canonical Linear Programming for Multinary Phase Diagrams
The grand-canonical linear programming (GCLP) method is a powerful computational technique used to determine the phase stability and reaction pathways in multinary systems under varying conditions of temperature and pressure (or chemical potential). cambridge.orgnorthwestern.edu This method is particularly valuable for complex hydride systems, such as those involving sodium, aluminum, hydrogen, and in this case, carbon (from the ethyl group).
The GCLP approach works by minimizing the total free energy of a system that is open to the exchange of one or more components with a surrounding reservoir. cambridge.org For hydrogen storage materials, the system is typically considered open with respect to hydrogen, allowing for the prediction of phase equilibria at different hydrogen chemical potentials, which are functions of temperature and pressure. cambridge.org
Key aspects of the GCLP method include:
First-Principles Energy Calculations: The foundation of the GCLP method is a set of accurate free energies for all relevant solid phases and the gas phase (e.g., H2). These energies are typically calculated using density functional theory. umsl.eduaps.orgrsc.orgresearchgate.net
Phase Diagram Construction: By systematically varying the chemical potentials of the open components (e.g., hydrogen), the GCLP method can be used to construct detailed phase diagrams. These diagrams illustrate the regions of stability for different compounds and predict the reactions that occur as conditions change. cambridge.orgumsl.edusci-hub.se
For ethyl-substituted sodium aluminum hydrides, the GCLP method could be employed to construct a Na-Al-C-H phase diagram. This would allow for the prediction of stable ethyl-substituted compounds and their decomposition reactions. For example, it could predict the reaction pathway for the release of hydrogen from a hypothetical sodium ethyl-aluminum hydride, identifying any intermediate phases that might form. The method has been successfully applied to understand the phase diagrams of other complex hydride systems, including those containing sodium alanate. cambridge.orgumsl.edu
Analytical Methodologies for Research on Ethyl Substituted Sodium Aluminum Hydrides
In-situ Spectroscopic Monitoring of Reactions
Real-time monitoring of reactions involving sodium aluminum hydrides provides invaluable data on reaction mechanisms, kinetics, and the formation of intermediate species. Spectroscopic methods are central to these investigations, allowing for non-invasive analysis as the reaction proceeds.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracking the transformation of sodium aluminum hydride species in real-time. By monitoring specific nuclei, researchers can quantify the consumption of reactants and the formation of products and intermediates. mdpi.com For instance, reactions can be monitored inside a sealed J. Young PTFE NMR tube, which is heated to the desired reaction temperature, with spectra recorded at various intervals to track the reaction's progress. mdpi.com
Solid-state NMR, particularly using techniques like Dynamic Angle Pumping MAS (DPMAS), is employed to study mechanochemical synthesis reactions. iastate.edu The monitoring of ²³Na and ²⁷Al NMR spectra allows for the identification of intermediate alanates and unreacted starting materials during the synthesis of alane (AlH₃) from sodium hydride and aluminum chloride. iastate.edu This reveals the transformation pathway of the solid-state reaction. iastate.edu
Key applications and findings from in-situ NMR studies include:
Reaction Progress: ¹H and ¹¹B NMR spectroscopy can be used to monitor the consumption of reactants and the formation of products over time. mdpi.com
Phase Identification: Solid-state ²⁷Al DPMAS can distinguish between different aluminum hydride species, such as NaAlH₄ (with a signal around 96 ppm) and the intermediate Na₃AlH₆ (signal at -42 ppm). iastate.edu
Ion Mobility: ¹H and ²³Na NMR studies on materials like sodium hydride (NaH) show that spectral line narrowing with increasing temperature indicates a rise in the mobility of H⁻ ions, a critical factor in hydride decomposition and reformation. researchgate.net
| NMR Technique | Nuclei Observed | Information Obtained | Reference |
|---|---|---|---|
| Solution-State NMR | ¹H, ¹¹B | Monitored consumption of reactants and formation of products in dehydrocoupling catalysis. | mdpi.com |
| Solid-State DPMAS NMR | ²³Na, ²⁷Al | Identified intermediate species (Na₃AlH₆) and unreacted NaAlH₄ during mechanochemical synthesis. | iastate.edu |
| Solid-State NMR | ¹H, ²³Na | Probed the diffusive motions and mobility of ions in hydride powders at various temperatures. | researchgate.net |
In-situ Infrared (IR) spectroscopy, often utilizing Attenuated Total Reflection (ATR) mode, is highly effective for monitoring the phase transformations in sodium aluminum hydrides during hydrogen desorption and absorption. optica.orgacs.org This technique can identify specific molecular vibrational bands corresponding to the different hydride phases. optica.org
A combined approach using FTIR-ATR spectroscopy with gravimetry allows for the precise correlation of changes in the IR spectrum with hydrogen release. optica.org During the thermal decomposition of NaAlH₄, the distinct absorption bands of the reactant and product phases can be tracked. optica.org For example, the decomposition of NaAlH₄ to Na₃AlH₆ is observed through the decrease in the NaAlH₄ peak and the simultaneous increase in the Na₃AlH₆ peak. optica.org This provides detailed insight into the kinetics of each reaction step. optica.org
| Vibrational Mode (cm⁻¹) | Corresponding Species | Reaction Step Monitored | Reference |
|---|---|---|---|
| ~1630 | NaAlH₄ | First decomposition step (reactant) | optica.org |
| ~1256 | Na₃AlH₆ | First decomposition step (product) and second decomposition step (reactant) | optica.org |
The sensitivity of IR spectroscopy allows for the identification of organometallic species like metal carbonyl or metal hydride complexes, making it a valuable tool for understanding catalyst behavior and reaction mechanisms in solution. acs.org
Advanced Electron Microscopy for Morphological and Compositional Analysis
The efficiency of hydrogen storage and release in alanates is intrinsically linked to the material's microstructure, particle size, and the distribution of catalytic species. Advanced electron microscopy techniques are indispensable for characterizing these features. mdpi.comcapes.gov.br
Transmission Electron Microscopy (TEM) offers unparalleled resolution for observing the atomic and molecular structure of materials. mdpi.com In the study of sodium aluminum hydrides, TEM is used to visualize particle morphology, identify crystalline phases through diffraction, and examine the distribution of catalysts. researchgate.netnih.gov
In-situ TEM heating experiments allow for direct observation of the decomposition process. researchgate.net By using Selected Area Electron Diffraction (SAED) at different temperatures, researchers can identify the sequence of phase transformations. researchgate.net For example, as a NaAlH₄ sample is heated, the diffraction patterns change, revealing the transition to Na₃AlH₆ and subsequently to Al and NaH. researchgate.net High-resolution TEM (HRTEM) can further reveal the formation of pores and the distribution of different phase particles during these transformations. researchgate.net However, it is noted that complex hydrides can be sensitive to the electron beam, which can present challenges for HR-TEM analysis. europa.eu
| Temperature | Phases Identified by SAED | Reference |
|---|---|---|
| Room Temperature | NaAlH₄ | researchgate.net |
| 150°C | NaAlH₄, Na₃AlH₆, Al | researchgate.net |
| 200°C | Na₃AlH₆, Al, NaH | researchgate.net |
Scanning Electron Microscopy (SEM) is a primary tool for studying the surface morphology and microstructure of hydride materials. mdpi.com It can reveal significant changes in particle shape and porosity that occur during hydrogen cycling. capes.gov.brh2tools.org For example, SEM imaging shows a distinct morphological change from the highly crystalline structure of uncycled NaAlH₄ to a disorderly, porous form after full hydrogen decomposition. h2tools.org
When coupled with Energy-Dispersive X-ray Analysis (EDX), SEM becomes a powerful technique for mapping the elemental composition of the sample. capes.gov.brresearchgate.net This is particularly useful for studying catalyzed alanates, where the location and form of the catalyst are critical to its function. osti.govenergy.gov SEM-EDX studies on Ti-doped NaAlH₄ have shown that the initial dehydriding reactions can lead to an enhancement of aluminum concentration near the particle surfaces and that elemental segregation can occur after repeated absorption/desorption cycles. capes.gov.br In other preparations, SEM images combined with EDS mapping have revealed the formation of core-shell structures when mixing aluminum and sodium hydride powders. researchgate.net
| Technique | Finding | Significance | Reference |
|---|---|---|---|
| SEM | Observed morphological change from crystalline to porous, disordered form upon hydrogen release. | Relates material structure to its state of charge. | h2tools.org |
| SEM-EDX | Revealed a core-shell morphology after mixing Al and NaH powders. | Provides insight into how different components are physically arranged. | researchgate.net |
| SEM-EDX | Detected segregation of Al to the particle surface in Ti-doped NaAlH₄ after cycling. | Helps understand catalyst-support interactions and potential deactivation mechanisms. | capes.gov.br |
Chromatographic Techniques for Product Analysis and Purity Assessment
Chromatographic methods are essential for separating and quantifying the products of reactions involving sodium aluminum hydrides and for assessing the purity of the materials.
Gas Chromatography (GC) is frequently used for the analysis of reaction products, especially in organic reductions and catalysis. psu.eduuu.nl For instance, in the hydrogenation of diphenylacetylene (B1204595) using a NaAlH₄/C catalyst, GC was used to separate and identify the reactant, intermediates (cis-stilbene), and the final product (bibenzyl), allowing for the monitoring of reaction profiles. uu.nl When analyzing the reduction of various organic functional groups by sodium cyanoaluminum hydride, GC analysis with a suitable internal standard was employed to determine the yield of the resulting alcohols or amines. psu.edu
High-Performance Liquid Chromatography (HPLC) is also recommended for monitoring reaction progress, particularly when Thin-Layer Chromatography (TLC) is not suitable. acs.org For complex mixtures, HPLC can provide excellent separation and quantification of products and byproducts.
| Technique | Application | Example | Reference |
|---|---|---|---|
| Gas Chromatography (GC) | Product analysis and reaction monitoring | Quantifying yields of alcohols from the reduction of carbonyl compounds by sodium cyanoaluminum hydride. | psu.edu |
| Gas Chromatography (GC) | Reaction profile visualization | Identifying diphenylacetylene and its hydrogenated products (cis-stilbene, bibenzyl) over a NaAlH₄/C catalyst. | uu.nl |
| High-Performance Liquid Chromatography (HPLC) | Reaction monitoring | Recommended for monitoring progress when TLC is unsuitable for reductions. | acs.org |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Reaction Studies
Studies on related alkoxy-substituted sodium aluminum hydrides, such as sodium aluminum methoxy (B1213986) hydride and sodium bis(2-methoxyethoxy)aluminium hydride (commonly known as Red-Al), indicate that the substitution of hydride with alkoxy groups influences the thermal stability of the compound. google.comwikipedia.orgresearchgate.netresearchgate.net For instance, sodium aluminum methoxy hydride is noted to require storage with the exclusion of oxygen and moisture to prevent decomposition. google.com Similarly, Red-Al is reported to be stable up to 200°C. wikipedia.org However, without direct experimental data for ethyl-substituted sodium aluminum hydrides, a detailed analysis of their thermal decomposition pathways, including weight loss percentages and enthalpy changes, cannot be provided at this time.
Further experimental research is required to determine the specific thermal behavior of ethyl-substituted sodium aluminum hydrides. Such studies would involve subjecting the compound to controlled heating programs in both TGA and DSC instruments to obtain the characteristic decomposition profiles and thermodynamic data.
Emerging Research Directions and Future Perspectives
Development of Next-Generation Synthetic Methods
The synthesis of organoaluminum hydrides is a mature field, yet there is a continuous drive to develop more efficient, safer, and environmentally benign synthetic routes. nih.govresearchgate.net Traditional methods often involve the reaction of an alkylaluminum halide with an alkali metal hydride in an inert liquid diluent. google.com A common laboratory-scale synthesis involves the metathesis reaction between lithium aluminum hydride (LiAlH₄) and aluminum trichloride (B1173362) (AlCl₃) in ether. nih.gov
Emerging research is focused on several key areas to improve upon these established methods:
Novel Precursors: Scientists are exploring alternative aluminum and hydride sources to circumvent the use of pyrophoric and hazardous starting materials.
Solvent-Free and Mechanochemical Synthesis: To reduce solvent waste and energy consumption, solid-state reaction grinding methods are being investigated. nih.gov For instance, the reactive milling of aluminum chloride and magnesium hydride has been shown to produce nano-sized γ-AlH₃. nih.gov
Continuous Flow Synthesis: The development of continuous flow processes offers advantages in terms of safety, scalability, and process control for the production of these highly reactive compounds.
These advancements aim to provide more sustainable and cost-effective pathways to organoaluminum hydrides, making them more accessible for a wider range of applications.
Exploration of Novel Catalytic Transformations
Organoaluminum compounds are gaining prominence as catalysts in a variety of organic transformations, offering an earth-abundant and less toxic alternative to many transition metals. d-nb.inforesearchgate.net Compounds of the "aluminum;sodium;ethane;hydride" family are particularly interesting due to the cooperative effects that can arise between the sodium cation and the aluminate anion.
Recent research highlights their potential in several catalytic reactions:
Hydroboration: Organoaluminum hydrides have demonstrated excellent catalytic activity in the hydroboration of aldehydes, ketones, and even less reactive substrates like carbonates, esters, and carbon dioxide. rsc.orgscispace.com The mechanism often involves the insertion of the carbonyl group into the Al-H bond. d-nb.info
Dehydrocoupling: These catalysts can effectively initiate the dehydrocoupling of boranes with amines, thiols, and phenols to form new B-N, B-S, and B-O bonds, respectively, with the elimination of hydrogen gas. researchgate.net
Polymerization: Building on the legacy of Ziegler-Natta catalysis, modern research continues to explore the use of organoaluminum compounds as co-catalysts in alkene polymerization. rsc.org
The following table summarizes some of the novel catalytic applications being explored:
| Catalytic Transformation | Substrate | Catalyst Type | Key Findings |
| Hydroboration | Carbonates, Esters, CO₂ | Organoaluminum Hydride | Effective reduction under mild conditions, offering a pathway for CO₂ utilization. rsc.orgscispace.com |
| Dehydrocoupling | Boranes and Amines/Thiols/Phenols | Aluminum Dihydride | Efficient formation of B-E (E=N, S, O) bonds via σ-bond activation. researchgate.net |
| Alkene Dimerization | 1-Hexene | Zirconium complexes with Organoaluminum co-catalysts | Formation of Zr,Al-hydride intermediates is crucial for catalytic activity. mdpi.com |
| Reduction of Nitro Compounds | 4-Nitrophenol | Copper Hydride Clusters | The type of hydride (interfacial vs. interstitial) dictates catalytic activity. nih.gov |
Advanced Materials Design Based on Organoaluminum Hydride Scaffolds
The unique structural and reactive properties of organoaluminum hydrides make them valuable building blocks, or "scaffolds," for the design of advanced materials. nih.gov This research area, while excluding the direct study of physical properties and storage capacities, focuses on the chemical design principles that enable new functionalities.
Current research directions include:
Hierarchical Scaffold Design: Drawing inspiration from biological systems, researchers are designing scaffolds that mimic the hierarchical features of natural materials like bone. nih.gov While not directly using organoaluminum hydrides as the primary scaffold material, the principles of hierarchical design are being applied to create complex, functional architectures.
Surface Modification: Organoaluminum hydrides can be used to modify the surfaces of other materials, imparting new chemical properties. For example, the in-situ formation of mineralized collagen on scaffolds can significantly enhance their biological activity. nih.gov
Precursors for Nanomaterials: These compounds can serve as precursors for the synthesis of novel aluminum-containing nanomaterials with tailored properties.
The ability to precisely control the chemical composition and structure at the molecular level allows for the rational design of materials with specific catalytic, electronic, or reactive properties.
Integration of Machine Learning in Compound Design and Reaction Optimization
The convergence of high-throughput experimentation and artificial intelligence is revolutionizing chemical research. uni-muenchen.de Machine learning (ML) is becoming an indispensable tool for accelerating the discovery and optimization of new compounds and reactions. umich.eduillinois.edu
In the context of organoaluminum hydrides, ML is being applied in several ways:
Predictive Modeling: ML algorithms can be trained on experimental data to predict the reactivity and selectivity of different organoaluminum catalysts for various transformations. uni-muenchen.degoogle.com This allows for the in silico screening of potential catalysts before undertaking resource-intensive laboratory work.
Reaction Optimization: By analyzing complex reaction parameter spaces, ML can identify the optimal conditions (e.g., temperature, solvent, catalyst loading) to maximize yield and selectivity. uni-muenchen.de
De Novo Compound Design: Generative ML models can propose novel organoaluminum hydride structures with desired properties, expanding the accessible chemical space beyond what has been synthesized.
The synergy between automated synthesis platforms and ML is expected to significantly accelerate the development of next-generation catalysts and materials based on organoaluminum hydride scaffolds. uni-muenchen.de
Interdisciplinary Research with Theoretical and Experimental Approaches
A deep understanding of the structure, bonding, and reactivity of organoaluminum hydrides requires a close collaboration between experimentalists and theoreticians. au.dk Quantum mechanical calculations, such as Density Functional Theory (DFT), provide invaluable insights that complement and guide experimental studies. acs.orgmdpi.com
Key areas of this interdisciplinary synergy include:
Mechanism Elucidation: Theoretical calculations can map out the reaction pathways of catalytic cycles, identify transition states, and explain observed selectivity. d-nb.inforesearchgate.net For example, DFT studies have been used to understand the mechanism of CO₂ hydroboration catalyzed by organoaluminum hydrides. rsc.org
Spectroscopic Characterization: Theoretical predictions of spectroscopic properties (e.g., NMR, IR) can aid in the identification and characterization of new compounds and reactive intermediates. mdpi.comutep.edu
Predicting Novel Structures: Computational searches can predict the existence and stability of new organoaluminum hydride clusters and polymorphs, guiding synthetic efforts towards their isolation. nih.govacs.org
The interplay between theory and experiment is crucial for building a fundamental understanding of these complex chemical systems and for the rational design of new and improved technologies based on them.
Q & A
Q. How can conflicting reports on hydrogen storage capacities of Ti-doped NaAlH₄ be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
